5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt
Overview
Description
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is a useful research compound. Its molecular formula is C14H12BrClNNaO7 and its molecular weight is 444.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Microbiology and Diagnostic Testing
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is used in microbiology, particularly in diagnostic testing. Kodaka et al. (1995) discussed its use in a new medium for detecting Escherichia coli and other Enterobacteriaceae in urine samples, showing increased isolation rates compared to traditional MacConkey agar (Kodaka et al., 1995). Watkins et al. (1988) also highlighted its effectiveness in identifying Escherichia coli in shellfish and wastewater with low rates of false negatives and positives (Watkins et al., 1988).
Use in Histochemical Studies
This compound is also valuable in histochemical studies. Pearson, Standen, and Esterly (1967) used it to demonstrate beta-D-glucuronidase in rat tissues, offering specific and distinguishable reactions from other glycosidases (Pearson, Standen, & Esterly, 1967). Andlauer, Kolb, and Fürst (2000) developed a technique using this compound for localizing beta-glucuronidase activity in rat small intestine, highlighting its utility in visualizing specific enzyme activities (Andlauer, Kolb, & Fürst, 2000).
Biotechnological Applications
In the field of biotechnology, Fraňová, Puchart, and Biely (2016) reported the use of this compound in assays for glucuronoyl esterases, enzymes important for lignin and plant cell wall degradation. This highlights its potential in industrial applications related to bioenergy and material processing (Fraňová, Puchart, & Biely, 2016).
Environmental Monitoring
In environmental monitoring, Frampton, Restaino, and Blaszko (1988) utilized this compound in a method for rapidly enumerating Escherichia coli in chicken samples, demonstrating its effectiveness in food safety and public health contexts (Frampton, Restaino, & Blaszko, 1988). Manafi and Kneifel (1989) also employed it in media for simultaneous detection of coliform groups and E. coli in water, emphasizing its role in water quality assessment (Manafi & Kneifel, 1989).
Mechanism of Action
Target of Action
The primary target of the compound 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt, also known as X-GlcA, is the enzyme β-glucuronidase (GUS) . This enzyme is produced by the bacterium Escherichia coli and is widely used as a reporter gene .
Mode of Action
X-GlcA acts as a chromogenic substrate for the β-glucuronidase enzyme . When cleaved by β-glucuronidase, X-GlcA produces colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change allows for the detection of GUS gene expression .
Biochemical Pathways
The cleavage of X-GlcA by β-glucuronidase is a key step in the biochemical pathway for GUS gene detection . The resulting blue precipitate provides a visual indication of the presence of the enzyme, and by extension, the expression of the GUS gene .
Result of Action
The cleavage of X-GlcA by β-glucuronidase results in the production of a blue precipitate . This color change provides a clear, visual indication of the presence of the β-glucuronidase enzyme and the expression of the GUS gene .
Action Environment
The action of X-GlcA is influenced by environmental factors such as light and heat . The compound is light-sensitive and incompatible with oxidizing agents and heat , which means it should be stored in a cool, dark environment to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
The primary biochemical role of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is as a substrate for the enzyme β-glucuronidase . This enzyme, which is synthesized by Escherichia coli , converts the pre-immobilized this compound into a blue color at the end of the reaction .
Cellular Effects
The effects of this compound on cells are primarily observed through its interactions with β-glucuronidase. The conversion of the substrate by the enzyme results in a blue color, which can be used to confirm the expression of the GUS gene in samples .
Molecular Mechanism
At the molecular level, this compound is acted upon by the enzyme β-glucuronidase. This enzyme cleaves the substrate, resulting in the production of a blue precipitate of chloro-bromoindigo .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its use in assays for β-glucuronidase activity . The substrate is stable and does not degrade over time under normal conditions .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a substrate for β-glucuronidase .
Properties
IUPAC Name |
sodium;6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO7.Na/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;/h1-3,9-12,14,17-20H,(H,21,22);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLSVGDGSKUDCT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClNNaO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926430 | |
Record name | Sodium 5-bromo-4-chloro-1H-indol-3-yl hexopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129541-41-9 | |
Record name | Sodium 5-bromo-4-chloro-1H-indol-3-yl hexopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.